molecular formula C13H8O2 B1267318 Dibenzo[b,d]furan-2-carbaldehyde CAS No. 5397-82-0

Dibenzo[b,d]furan-2-carbaldehyde

Cat. No. B1267318
CAS RN: 5397-82-0
M. Wt: 196.2 g/mol
InChI Key: OVJMIWIVPWPZMN-UHFFFAOYSA-N
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Description

Synthesis Analysis

The synthesis of Dibenzo[b,d]furan-2-carbaldehyde and its derivatives involves various chemical reactions and methodologies. For instance, a study reported the synthesis of benzoid-quinoid tautomers of azomethines and their structural analogs, highlighting the spectral and luminescence properties of Dibenzo(benzo)-18-crown-6-containing N-arylimines of 5-hydroxy-2,3-tetramethylene- and 5-hydroxy-2,3-diphenylbenzo[b]-furan-4-carbaldehydes (Dubonosov et al., 2009). This synthesis demonstrates the complex interplay between molecular structure and reactivity, particularly in the context of tautomeric equilibria and metal ion interactions.

Molecular Structure Analysis

The structural analysis of Dibenzo[b,d]furan-2-carbaldehyde reveals intricate details about its molecular geometry and electronic distribution. The crystallographic study of a dibenzofuran derivative, 2-(pentyloxy)dibenzo[b,d]furan, provides insight into the molecular arrangement, highlighting hydrophobic interactions and π-π stacking in the solid state, which are crucial for understanding the reactivity and properties of such molecules (Goyal et al., 2018).

Chemical Reactions and Properties

Dibenzo[b,d]furan-2-carbaldehyde undergoes various chemical reactions, yielding a plethora of derivatives with diverse properties. A notable reaction is the synthesis and antitubercular evaluation of novel dibenzo[b,d]furan and 9-methyl-9H-carbazole derived hexahydro-2H-pyrano[3,2-c]quinolines via Povarov reaction, showcasing its potential in pharmaceutical applications (Kantevari et al., 2011). These reactions highlight the versatility of Dibenzo[b,d]furan-2-carbaldehyde as a chemical building block.

Physical Properties Analysis

The physical properties of Dibenzo[b,d]furan-2-carbaldehyde, such as solubility, melting point, and crystalline structure, are influenced by its molecular structure. For instance, the planarity and π-conjugation within the molecule can affect its optical properties, as seen in studies involving similar compounds where the luminescence and spectral properties are examined in detail (Dubonosov et al., 2009).

Chemical Properties Analysis

The chemical reactivity of Dibenzo[b,d]furan-2-carbaldehyde towards various reagents and conditions highlights its importance in synthetic chemistry. Its role in facilitating complex reactions, such as the multicomponent reaction for the synthesis of fully substituted furans, demonstrates the compound's utility in generating structurally diverse molecules (Pan et al., 2010).

Scientific Research Applications

1. Synthesis and Spectroscopic Characterization

  • Summary of Application : This research presents a protocol for the one-step synthesis of Dibenzo[b,d]furan-2-carbaldehyde in quantitative yield using adapted Vilsmeier conditions .
  • Results or Outcomes : The product was characterized by 1H-, 2H-, 13C-NMR-, as well as IR and Raman spectroscopy. Spectral data are given in detail .

2. Synthesis of Isomeric Dibenzofuran Carboxaldehydes

  • Summary of Application : This research involves the synthesis of two isomeric dibenzofuran carboxaldehydes, namely 2-methoxy-dibenzo[b,d]furan-1-carbaldehyde and 2-methoxydibenzo[b,d]furan-3-carbaldehyde .
  • Methods of Application : Formylation of 2-methoxydibenzo[b,d]furan with a,a-dichloromethyl methyl ether and tin(IV) chloride gave a mixture of aldehydes in 95% yield and in a 35:65 ratio .
  • Results or Outcomes : The 1H and 13C NMR spectral signals were not sufficiently resolved in CDCl3 solution to achieve their complete assignment, but this was possible in DMSO-d6 with the help of 2D-NMR techniques .

3. Hole Transport Materials

  • Summary of Application : Dibenzo[b,d]furan derivatives have been used to develop new hole transport materials (HTMs) with high thermal stability .
  • Methods of Application : Two new HTMs, namely FCzTPA and FCzDPNA, were developed using easily accessible carbazole/dibenzo[b,d]furan derivatives .
  • Results or Outcomes : The rigid structures of these derivatives bring about excellent thermal stability, with a decomposition temperature (Td) of up to 400 °C and glass transition temperature (Tg) above 190 °C .

4. Organic Light-Emitting Diodes

  • Summary of Application : Dibenzo[b,d]furan has been used in the development of organic light-emitting diodes (OLEDs) .
  • Methods of Application : The OLED based on DBT-DBN was developed .
  • Results or Outcomes : The OLED shows an ultrapure green emission with maximum external quantum efficiencies (EQEs) up to 31.3%, an emission peak at 520 nm, and a narrow full-width at half-maximum (FWHM) of 24 nm .

5. Hole Blocking Materials

  • Summary of Application : Dibenzo[b,d]furan and dibenzo[b,d]thiophene molecular dimers have been rationally designed and synthesized for high-efficiency and long-lived blue phosphorescent organic light-emitting diodes (PhOLEDs) .
  • Methods of Application : The study does not provide specific details on the methods of application or experimental procedures .
  • Results or Outcomes : The study does not provide specific details on the results or outcomes .

6. Green Emission in OLEDs

  • Summary of Application : Dibenzo[b,d]furan/thiophene-fused double boron-based multiresonance compound has been used in the development of organic light-emitting diodes (OLEDs) .
  • Methods of Application : The OLED based on DBT-DBN was developed .
  • Results or Outcomes : The OLED shows an ultrapure green emission with maximum external quantum efficiencies (EQEs) up to 31.3%, an emission peak at 520 nm, and a narrow full-width at half-maximum (FWHM) of 24 nm, meeting the BT.2020 green standard .

Safety And Hazards

While specific safety and hazard information for Dibenzo[b,d]furan-2-carbaldehyde is not available, it’s important to handle all chemicals with care, using personal protective equipment and ensuring adequate ventilation .

properties

IUPAC Name

dibenzofuran-2-carbaldehyde
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H8O2/c14-8-9-5-6-13-11(7-9)10-3-1-2-4-12(10)15-13/h1-8H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OVJMIWIVPWPZMN-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C2C(=C1)C3=C(O2)C=CC(=C3)C=O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H8O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID70277803
Record name dibenzo[b,d]furan-2-carbaldehyde
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70277803
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

196.20 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Dibenzofuran-2-carboxaldehyde

CAS RN

5397-82-0
Record name 2-Dibenzofurancarboxaldehyde
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Record name dibenzo[b,d]furan-2-carbaldehyde
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Record name Dibenzo[b,d]furan-2-carboxaldehyde
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
23
Citations
S Kantevari, T Yempala, G Surineni, B Sridhar… - European journal of …, 2011 - Elsevier
A series of novel hexahydro-2H-pyrano[3,2-c]quinoline analogues derived from dibenzo[b,d]furan and 9-methyl-9H-carbazole has been synthesized in very good yields through SnCl 2 ·…
Number of citations: 83 www.sciencedirect.com
T Yempala, JP Sridevi, P Yogeeswari, D Sriram… - European Journal of …, 2014 - Elsevier
A series of novel dibenzo[b,d]furan-1,2,3-triazole conjugates, rationally designed by reorientation of dibenzo[b,d]furan pharmacophore and alkyl/aryl groups appended on 1,2,3-triazole …
Number of citations: 69 www.sciencedirect.com
T Yempala, B Sridhar, S Kantevari - Journal of Chemical Sciences, 2015 - Springer
A series of new tricyclic heterocyclic xanthene-1,8-diones tethered with chromophoric dibenzo [b, d]furan, dibenzo[b, d]thiophene and 9-methyl-9H-carbazoles were synthesized through …
Number of citations: 6 link.springer.com
T Yempala, D Sriram, P Yogeeswari… - Bioorganic & medicinal …, 2012 - Elsevier
A novel series of natural product like dibenzofuran embodied homoisoflavonoids [(E)-3-(dibenzo[b,d]furan-2-ylmethylene)chroman-4-ones] designed by molecular hybridization were …
Number of citations: 44 www.sciencedirect.com
T Yempala, JP Sridevi, P Yogeeswari, D Sriram… - Bioorganic & medicinal …, 2013 - Elsevier
A series of novel natural product like 2-substiuted-3H-benzofurobenzofurans designed by molecular hybridization were synthesized in very good yields. The key reactions involved in …
Number of citations: 33 www.sciencedirect.com
X Feng, Y Song, W Lin - Journal of the American Chemical …, 2021 - ACS Publications
Owing to hindered diffusions, the application of porous catalytic materials has been limited to relatively simple organic transformations with small substrates. Herein we report a …
Number of citations: 52 pubs.acs.org
MR Taghartapeh, NN Pesyan, H Rashidnejad… - Journal of Molecular …, 2017 - Elsevier
We report on the experimental, crystal structure and computational investigation of a new class of xanthenes obtained by the reaction of salicylaldehyde and its derivatives with, 5,5-…
Number of citations: 15 www.sciencedirect.com
AA Bhagwat, DR Mohbiya, KC Avhad… - Spectrochimica Acta Part A …, 2018 - Elsevier
Donor-π-Acceptor (D-π-A) compounds comprising of benzo[b]thiophen-3(2H)-one 1,1-dioxide (BTD) as acceptor with dibenzofuran, carbazole, triphenylamine, and N-methyl …
Number of citations: 13 www.sciencedirect.com
D Muñoz-Torrero, R Lavilla, FJ Pérez-Areales… - Annual Reports in …, 2019 - Elsevier
Infectious tropical diseases such as malaria, tuberculosis, and the so-called neglected tropical diseases are causing tremendous suffering to millions of people and huge impact on …
Number of citations: 6 www.sciencedirect.com
LS Anwar - 2016 - search.proquest.com
Lung cancer is the second most common, yet the deadliest, type of cancer in both men and women. Lung cancer surpassed breast cancer in women and prostate cancer in men to …
Number of citations: 0 search.proquest.com

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